molecular formula C13H23NO3 B13599739 tert-Butyl 4-[(1E)-3-hydroxyprop-1-en-1-yl]piperidine-1-carboxylate

tert-Butyl 4-[(1E)-3-hydroxyprop-1-en-1-yl]piperidine-1-carboxylate

Katalognummer: B13599739
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: RSTQQYLKMXGLJQ-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-[(1E)-3-hydroxyprop-1-en-1-yl]piperidine-1-carboxylate is a versatile chemical intermediate of significant interest in medicinal chemistry, particularly in the synthesis of novel kinase inhibitors. Its structure, featuring a piperidine core protected by a Boc (tert-butoxycarbonyl) group and a hydroxy-substituted trans-alkene side chain, makes it a valuable scaffold for constructing more complex bioactive molecules. The terminal hydroxyl group provides a handle for further functionalization, such as conjugation or conversion to other reactive moieties, facilitating its incorporation into targeted compound libraries. This intermediate has been specifically identified as a key precursor in the development of potent and selective RIPK1 inhibitors , which are crucial tools for researching necroptosis and its role in inflammatory and neurodegenerative diseases. The strategic use of the Boc-protected piperidine and the geometrically defined enol side chain allows researchers to efficiently explore structure-activity relationships, optimizing for potency and pharmacokinetic properties. Its primary research value lies in enabling the synthesis of potential therapeutic agents aimed at modulating cell death pathways, making it an essential building block for pharmaceutical discovery programs focused on oncology, immunology, and neurology. Furthermore, its application extends to the synthesis of PROTACs (Proteolysis Targeting Chimeras), where its structure can be utilized to link a target-binding warhead to an E3 ligase recruiter, facilitating the targeted degradation of disease-relevant proteins.

Eigenschaften

Molekularformel

C13H23NO3

Molekulargewicht

241.33 g/mol

IUPAC-Name

tert-butyl 4-[(E)-3-hydroxyprop-1-enyl]piperidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h4-5,11,15H,6-10H2,1-3H3/b5-4+

InChI-Schlüssel

RSTQQYLKMXGLJQ-SNAWJCMRSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1CCC(CC1)/C=C/CO

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=CCO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Material: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This compound is a common precursor, synthesized by Boc-protection of 4-(hydroxymethyl)piperidine. Typical conditions include reaction of 3-(4-piperidinyl)-1-propanol with di-tert-butyl dicarbonate (Boc2O) in solvents such as 1,4-dioxane, dichloromethane, or ethanol at ambient temperature. Yields range from 82% to 88% with purification by silica gel chromatography.

Yield Reaction Conditions Notes
82% Di-tert-butyl dicarbonate, ethanol, room temp, 1 h Purified by column chromatography; light-yellow oil product
88% Di-tert-butyl dicarbonate, dichloromethane, 20°C, 2 h Direct chromatography purification; clear oil product
~75% Di-tert-butyl dicarbonate, 1,4-dioxane, NaOH, 0°C to RT, 16 h Extraction and washing steps; oil product

These methods provide the Boc-protected piperidine with a primary alcohol at the 4-position, which is a versatile handle for further functionalization.

Introduction of the (1E)-3-Hydroxyprop-1-en-1-yl Side Chain

The key transformation to introduce the hydroxyalkene side chain involves coupling or condensation reactions with aldehydes or enones.

One reported approach is:

  • Condensation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with an appropriate aldehyde or α,β-unsaturated aldehyde under controlled conditions to form the (1E)-3-hydroxyprop-1-en-1-yl substituent.
  • This can be achieved via Wittig-type olefination or aldol condensation, followed by purification.

While specific detailed protocols for this exact compound are scarce, analogous piperidine derivatives have been synthesized by:

  • Reaction with 4-amino-5-chloro-2-methoxybenzaldehyde and triphosgene to form carbamoyloxymethyl derivatives, indicating the feasibility of aldehyde coupling with Boc-protected piperidines.
  • Mitsunobu reactions using di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine to couple hydroxymethyl piperidine derivatives with phenolic or pyridinolic substrates, which suggests a pathway for ether bond formation at the 4-position.

Representative Reaction Conditions for Related Piperidine Derivatives

Yield Reagents & Conditions Description
60% Potassium tert-butoxide, DMSO, 20°C, 1 h, inert atmosphere Coupling of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with aryl chlorides
62% Sodium hydride, DMF, room temp, overnight Alkylation of N-Boc-4-piperidinemethanol with bromo-chloronitropyridine
74% Triphosgene, toluene, 120°C, 2 h; then triethylamine, THF, 70°C, 2 h Formation of carbamoyloxymethyl derivatives from aldehyde and Boc-piperidine
90-97% CuI, DIPEA, DMF, 0°C to RT, 5 min One-pot azide-alkyne cycloaddition for triazole-piperidine derivatives (similar Boc-protected piperidines)

Analytical and Purification Techniques

  • Purification is typically performed by silica gel column chromatography using solvent systems such as ethyl acetate/hexane or petroleum ether/ethyl acetate gradients.
  • Structural confirmation is achieved by ^1H NMR spectroscopy, with characteristic signals for the Boc tert-butyl group (~1.45 ppm, singlet, 9H), piperidine ring protons, and hydroxyprop-1-en-1-yl moiety.
  • LC-MS analysis confirms molecular ion peaks consistent with expected molecular weights.
  • Yields in reported syntheses range from moderate (60%) to high (>85%), depending on reaction conditions and substrates.

Summary Table of Key Preparation Steps for tert-Butyl 4-[(1E)-3-hydroxyprop-1-en-1-yl]piperidine-1-carboxylate

Step Starting Material Reagents/Conditions Yield Notes
1 3-(4-piperidinyl)-1-propanol Di-tert-butyl dicarbonate, solvent (EtOH/DCM/dioxane), RT, 1-16 h 82-88% Boc-protection of piperidine nitrogen
2 tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate Aldehyde or α,β-unsaturated aldehyde condensation, Wittig or Mitsunobu reaction Variable (60-74%) Introduction of hydroxyprop-1-en-1-yl substituent
3 Intermediate Purification by silica gel chromatography Confirmation by NMR, LC-MS

Research Findings and Considerations

  • The Boc-protected piperidine derivatives are stable intermediates allowing diverse functionalizations at the 4-position.
  • The hydroxyprop-1-en-1-yl moiety can be introduced via condensation or coupling reactions, but specific protocols for the exact compound are limited in public literature.
  • Analogous compounds have been prepared using Mitsunobu reactions and azide-alkyne cycloadditions, suggesting potential synthetic routes.
  • Reaction conditions such as inert atmosphere, choice of base (e.g., potassium tert-butoxide), and solvent (DMSO, DMF, THF) strongly influence yields and purity.
  • The compound’s structure allows for further derivatization, making it a valuable scaffold for medicinal chemistry research.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(3-hydroxyprop-1-en-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the double bond can produce a saturated alcohol .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(3-hydroxyprop-1-en-1-yl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to pharmacologically active compounds.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(3-hydroxyprop-1-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyprop-1-en-1-yl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine-1-carboxylate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 4-Position Physical State Key Properties/Applications
tert-Butyl 4-[(1E)-3-hydroxyprop-1-en-1-yl]piperidine-1-carboxylate (Target) C₁₃H₂₃NO₄ 265.33 (1E)-3-hydroxyprop-1-en-1-yl Not reported Synthetic intermediate; hydroxyl reactivity
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C₁₅H₂₃N₃O₂ 277.36 Amino, pyridin-3-yl Light yellow solid Pharmaceutical intermediate; nucleophilic amine
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate C₁₄H₂₀ClN₃O₂ 297.78 6-chloropyrazin-2-yl Not reported Halogenated heterocycle for coupling reactions
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate C₁₇H₂₃N₃O₂ 301.38 1H-indazol-3-yl Not reported Kinase inhibitor precursor; aromatic stacking
tert-Butyl 4-((1E)-3-methoxy-3-oxo-prop-1-en-1-yl)piperidine-1-carboxylate C₁₄H₂₃NO₅ 285.34 (1E)-3-methoxy-3-oxo-prop-1-en-1-yl Not reported Lipophilic ester; methoxy group stability

Key Comparative Insights

a. Substituent Effects on Reactivity
  • Hydroxyl-Propenyl (Target): The hydroxyl group enables hydrogen bonding and participation in oxidation or glycosylation reactions. The α,β-unsaturated double bond may undergo Michael additions or Diels-Alder cyclizations .
  • Amino-Pyridinyl : The amino group allows amide bond formation, while the pyridine ring contributes to metal coordination and π-π interactions in drug design.
  • Chloropyrazinyl : The chlorine atom facilitates nucleophilic aromatic substitution, making it valuable in cross-coupling reactions.
  • Indazolyl : The indazole moiety is critical in kinase inhibitors due to its planar structure and hydrogen-bonding capacity.
b. Physical and Chemical Stability
  • The Boc group in all compounds enhances thermal stability and solubility in organic solvents.
  • Aromatic substituents (e.g., pyridinyl, indazolyl) improve crystallinity, as evidenced by the light yellow solid state of the pyridinyl derivative .

Biologische Aktivität

tert-Butyl 4-[(1E)-3-hydroxyprop-1-en-1-yl]piperidine-1-carboxylate is an organic compound characterized by its unique structure, which includes a piperidine ring and a hydroxypropene moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, potential therapeutic effects, and related research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-[(1E)-3-hydroxyprop-1-en-1-yl]piperidine-1-carboxylate is C13H23NO3, with a molecular weight of approximately 241.33 g/mol. Its structure can be represented as follows:

tert butyl 4 1E 3 hydroxyprop 1 en 1 yl piperidine 1 carboxylate\text{tert butyl 4 1E 3 hydroxyprop 1 en 1 yl piperidine 1 carboxylate}

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with hydroxy groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
  • Enzyme Inhibition : The piperidine ring may interact with various enzymes or receptors, potentially modulating their activity.

Pharmacological Properties

The pharmacological profile of tert-butyl 4-[(1E)-3-hydroxyprop-1-en-1-yl]piperidine-1-carboxylate suggests several potential therapeutic applications:

Activity Description
AntioxidantNeutralizes free radicals, protecting cells from oxidative stress.
AntimicrobialMay exhibit activity against certain bacterial strains.
Anti-inflammatoryPotentially reduces inflammation through modulation of immune responses.
AnticancerCould inhibit tumor growth by inducing apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to tert-butyl 4-[(1E)-3-hydroxyprop-1-en-1-yl]piperidine-1-carboxylate:

  • Antioxidant Studies : A study demonstrated that similar compounds effectively scavenged free radicals in vitro, suggesting a potential for protective effects against oxidative stress-related diseases .
  • Antimicrobial Activity : Research on piperidine derivatives indicated that they possess antibacterial properties, particularly against Gram-positive bacteria . This suggests that tert-butyl 4-[(1E)-3-hydroxyprop-1-en-1-yl]piperidine-1-carboxylate may share similar properties.
  • Cancer Research : In vitro studies have shown that certain piperidine derivatives can induce apoptosis in cancer cell lines, indicating a possible anticancer mechanism . Further investigation into the specific pathways involved could elucidate the therapeutic potential of this compound.

Q & A

Basic: What synthetic strategies are recommended for preparing tert-butyl piperidine derivatives with unsaturated side chains?

Methodological Answer:
Multi-step syntheses typically begin with functionalized piperidine cores. For unsaturated substituents like the (1E)-3-hydroxyprop-1-en-1-yl group, conjugate addition or Wittig reactions are common. Key steps include:

  • Protection of the piperidine nitrogen with tert-butoxycarbonyl (Boc) groups to prevent side reactions .
  • Introduction of the unsaturated chain via palladium-catalyzed cross-coupling (e.g., Heck reaction) or aldehyde condensation .
  • Final deprotection under acidic conditions (e.g., HCl/dioxane) to yield the free amine or retain the Boc group for stability .
    Optimization Tip: Monitor stereochemistry using chiral HPLC or polarimetry to ensure E-configuration integrity .

Advanced: How can conflicting NMR data for tert-butyl piperidine derivatives be resolved?

Methodological Answer:
Contradictions in spectral data (e.g., unexpected coupling constants or peak splitting) often arise from dynamic effects or impurities. Mitigation strategies:

  • Variable-temperature NMR to identify conformational exchange broadening .
  • 2D NMR techniques (COSY, HSQC) to resolve overlapping signals and assign stereochemistry .
  • Cross-validation with mass spectrometry (MS) and IR spectroscopy to confirm molecular integrity .
    Example: A 1H-13C HMBC experiment can clarify connectivity between the piperidine ring and unsaturated side chain .

Basic: Which analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

Technique Purpose Key Parameters
HPLC Purity assessmentReverse-phase C18 column, UV detection at 210–254 nm
NMR Structural elucidation1H, 13C, DEPT-135 for carbon hybridization
HRMS Molecular formula confirmationESI+ or EI mode, resolution >20,000
X-ray crystallography Absolute configurationSHELX refinement for bond lengths/angles

Advanced: How can computational modeling guide the design of derivatives with enhanced receptor binding?

Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like G-protein-coupled receptors (GPCRs) by simulating ligand-receptor binding poses .
  • MD simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over time .
  • SAR studies : Compare binding energies of derivatives with modified substituents (e.g., replacing hydroxypropene with fluorinated chains) .
    Case Study: Fluorine substitution at the 3-position increased binding affinity to serotonin receptors by 30% in analogous compounds .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation .
    Note : Avoid strong oxidizers (e.g., KMnO4) due to potential exothermic reactions .

Advanced: How to address low yields in the final coupling step of the synthesis?

Methodological Answer:
Low yields (<40%) often result from steric hindrance or competing side reactions. Solutions:

  • Catalyst optimization : Switch from Pd(PPh3)4 to Buchwald-Hartwig catalysts for improved C–N coupling efficiency .
  • Solvent screening : Replace THF with DMF or toluene to enhance reagent solubility .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 80°C, improving yield by 25% .
    Data-Driven Approach : Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading) .

Advanced: How does the (1E)-3-hydroxyprop-1-en-1-yl substituent influence metabolic stability compared to saturated analogs?

Methodological Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2). The α,β-unsaturated system may undergo Michael addition with glutathione, reducing stability .
  • Comparative analysis : Saturated analogs (e.g., 3-hydroxypropyl) show 2x longer t1/2 in microsomal assays due to reduced electrophilicity .
    Mitigation : Introduce electron-withdrawing groups (e.g., CF3) to stabilize the double bond and slow metabolic degradation .

Basic: What spectroscopic features distinguish the E-isomer from the Z-isomer in this compound?

Methodological Answer:

  • 1H NMR : E-isomers exhibit larger vicinal coupling constants (J = 12–16 Hz for trans-vinylic protons) vs. Z-isomers (J = 6–10 Hz) .
  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch of Boc) and ~1640 cm⁻¹ (C=C stretch) .
  • UV-Vis : Conjugated double bonds absorb at λmax ~230 nm (ε > 10,000 M⁻¹cm⁻¹) .

Advanced: What strategies resolve poor crystallinity for X-ray structure determination?

Methodological Answer:

  • Solvent screening : Use mixed solvents (e.g., EtOH/hexane) to slow crystal growth and improve diffraction quality .
  • Seeding : Introduce microcrystals from analogous compounds to induce nucleation .
  • Cryocooling : Mount crystals in Paratone-N oil at 100 K to reduce thermal motion artifacts .
    Software : SHELXL for refinement and OLEX2 for structure visualization .

Advanced: How to evaluate the compound’s potential as a kinase inhibitor scaffold?

Methodological Answer:

  • Kinase profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify hits .
  • IC50 determination : Perform ATP-competitive assays (e.g., ADP-Glo™) with varying ligand concentrations .
  • Co-crystallization : Obtain ligand-kinase complexes to guide structure-based optimization .
    Example : Piperidine-based scaffolds showed nM affinity for CDK2 due to hydrophobic interactions with the ATP pocket .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.